4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine
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Overview
Description
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The aziridine moiety can be introduced through nucleophilic ring-opening reactions of epoxides with primary sulfonamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aziridine ring, which is susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for aziridine ring opening.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine moiety is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
- 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine
Uniqueness
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aziridine ring makes it particularly reactive and useful in various synthetic and biological applications.
Properties
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-14(1)11-20-12-15(20)13-21-16-3-5-17(6-4-16)22-18-7-9-19-10-8-18/h3-10,14-15H,1-2,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKMIWHDFNKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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